molecular formula C24H26N2O5S2 B2843646 methyl 3-[(3,4-dimethylphenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 941962-11-4

methyl 3-[(3,4-dimethylphenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2843646
CAS No.: 941962-11-4
M. Wt: 486.6
InChI Key: UIVJYBFEJSHLDD-UHFFFAOYSA-N
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Description

methyl 3-[(3,4-dimethylphenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which is known for its significant role in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including methyl 3-[(3,4-dimethylphenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters, or the use of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(3,4-dimethylphenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives typically yields sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophenes .

Scientific Research Applications

methyl 3-[(3,4-dimethylphenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[(3,4-dimethylphenyl)({[(2,5-dimethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

methyl 3-[[2-(2,5-dimethylanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-15-6-7-17(3)20(12-15)25-22(27)14-26(19-9-8-16(2)18(4)13-19)33(29,30)21-10-11-32-23(21)24(28)31-5/h6-13H,14H2,1-5H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVJYBFEJSHLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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